2-(2,2-Dibromoethenyl)naphthalene
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Overview
Description
2-(2,2-Dibromoethenyl)naphthalene is an organic compound with the molecular formula C12H8Br2. It is a yellow to pale yellow solid with a melting point of 45-49°C and a boiling point of approximately 367.8°C . This compound is primarily used in laboratory settings for various chemical reactions and research purposes .
Preparation Methods
The synthesis of 2-(2,2-Dibromoethenyl)naphthalene typically involves the reaction of aldehydes with triphenylphosphane and carbon tetrabromide . This reaction yields 1,1-dibromoolefins, which can then be further reacted with methylene(triphenyl)phosphorane to produce the desired compound . The reaction conditions usually involve room temperature and standard laboratory equipment .
Chemical Reactions Analysis
2-(2,2-Dibromoethenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with fewer bromine atoms .
Scientific Research Applications
2-(2,2-Dibromoethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Researchers use this compound to study the effects of halogenated naphthalenes on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromoethenyl)naphthalene involves its interaction with molecular targets in biological systems. It can inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2,2-Dibromoethenyl)naphthalene can be compared to other halogenated naphthalenes, such as:
2-(2,2-Dibromovinyl)naphthalene: Similar in structure but with different reactivity and applications.
2-Naphthol: A hydroxylated naphthalene with different chemical properties and uses.
Properties
IUPAC Name |
2-(2,2-dibromoethenyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJJSQKZHDJUDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572006 |
Source
|
Record name | 2-(2,2-Dibromoethenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218902-65-9 |
Source
|
Record name | 2-(2,2-Dibromoethenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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